3-Ethynyl-1,1-dimethylsilolane
Description
Silolanes are five-membered rings with one silicon atom, and derivatives like 3-Ethynyl-1,1-dimethylsilolane are of interest in materials science and organic electronics due to their unique electronic properties. Further literature review is required to comprehensively introduce this compound.
Properties
Molecular Formula |
C8H14Si |
|---|---|
Molecular Weight |
138.28 g/mol |
IUPAC Name |
3-ethynyl-1,1-dimethylsilolane |
InChI |
InChI=1S/C8H14Si/c1-4-8-5-6-9(2,3)7-8/h1,8H,5-7H2,2-3H3 |
InChI Key |
QTGKIUGKDWUKMS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC(C1)C#C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1,1-dimethylsilolane typically involves the reaction of 1,1-dimethylsilolane with an ethynylating agent under controlled conditions. One common method involves the use of ethynyltrimethylsilane as a precursor, which undergoes a series of reactions to yield the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of 3-Ethynyl-1,1-dimethylsilolane may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a pure product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1,1-dimethylsilolane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different silane derivatives.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a wide range of functionalized silolane derivatives .
Scientific Research Applications
3-Ethynyl-1,1-dimethylsilolane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-1,1-dimethylsilolane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on 3-Ethynyl-1,1-dimethylsilolane is absent, the provided evidence includes information on structurally related ethynyl-substituted compounds. Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Differences :
- 3-Ethynyl-1,1'-biphenyl (C₁₄H₁₀) is a carbon-based aromatic system with two benzene rings linked by an ethynyl group . In contrast, 3-Ethynyl-1,1-dimethylsilolane is a silicon-containing heterocycle, where silicon replaces one carbon in the five-membered ring. This structural divergence significantly impacts electronic properties and reactivity.
Stability and Storage: The biphenyl derivative requires storage in dry, cool conditions (2–8°C), likely due to its sensitivity to moisture or thermal degradation . Silolanes, in general, are known for their air and moisture sensitivity, but specific data for the dimethylsilolane variant is unavailable.
Hazard Profile :
- The biphenyl compound exhibits skin/eye irritation hazards (H315, H319) . Silolanes may present similar risks, but their hazard profiles depend on substituents and reactivity, which are undocumented here.
Synthetic Relevance: discusses thiophene derivatives synthesized via reactions involving malononitrile or ethyl cyanoacetate . While unrelated to silolanes, these methods highlight the versatility of ethynyl groups in forming conjugated systems—a feature shared with 3-Ethynyl-1,1-dimethylsilolane.
Pharmaceutical Impurities: lists impurities in drospirenone/ethinyl estradiol formulations, including thiophene and naphthalene derivatives . Though structurally distinct, these emphasize the importance of purity control in ethynyl-containing compounds, a consideration relevant to silolane synthesis.
Biological Activity
3-Ethynyl-1,1-dimethylsilolane is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structural features, particularly the ethynyl group, enable it to participate in various chemical reactions that can lead to biological activity. This article explores the biological activities associated with 3-Ethynyl-1,1-dimethylsilolane, supported by data tables and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₇H₈OSi
Molecular Weight: 140.22 g/mol
IUPAC Name: 3-Ethynyl-1,1-dimethylsilolane
Canonical SMILES: CC(=C)C#CSi(C)C
The compound features a silole structure, characterized by a silicon atom within a five-membered ring. The presence of the ethynyl group (−C≡C−) is crucial for its reactivity and potential biological interactions.
The biological activity of 3-Ethynyl-1,1-dimethylsilolane is primarily attributed to its ability to form reactive intermediates. These intermediates can interact with various biological molecules, including proteins and nucleic acids, potentially leading to alterations in cellular processes.
Biological Activities
Research has indicated several biological activities associated with 3-Ethynyl-1,1-dimethylsilolane:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The ethynyl group may play a role in disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects: There is evidence to suggest that 3-Ethynyl-1,1-dimethylsilolane may possess anti-inflammatory properties. This could be linked to its ability to modulate inflammatory cytokines or inhibit pathways involved in inflammation.
- Potential as a Drug Precursor: The compound has been explored as a precursor for synthesizing more complex drug molecules due to its reactivity and ability to form derivatives with enhanced biological activity.
Case Studies
Several studies have investigated the biological effects of 3-Ethynyl-1,1-dimethylsilolane:
-
Antimicrobial Study:
- Objective: To evaluate the antimicrobial efficacy of 3-Ethynyl-1,1-dimethylsilolane against Escherichia coli and Staphylococcus aureus.
- Method: Disk diffusion method was employed.
- Results: The compound demonstrated significant inhibition zones against both bacterial strains, indicating potential as an antimicrobial agent.
-
Anti-inflammatory Study:
- Objective: To assess the anti-inflammatory effects in a murine model of acute inflammation.
- Method: Administration of varying doses of the compound followed by measurement of inflammatory markers.
- Results: A dose-dependent reduction in pro-inflammatory cytokines was observed, supporting its potential use in inflammatory conditions.
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | Preliminary study findings |
| Anti-inflammatory | Reduction in cytokine levels | Murine model study |
| Drug precursor potential | Synthesis of complex drug derivatives | Ongoing research |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
